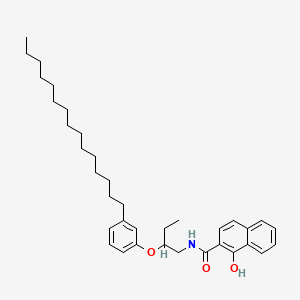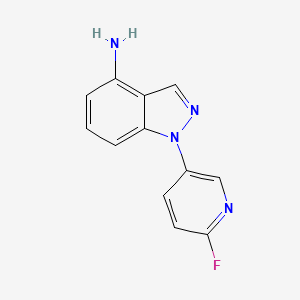
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is a heterocyclic compound that features both an indazole and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole typically involves the following steps:
Formation of the Fluoropyridine Moiety: The starting material, 6-fluoropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride. This is followed by reaction with ammonia to form 6-fluoropyridin-3-amine.
Indazole Formation: The 6-fluoropyridin-3-amine is then subjected to a cyclization reaction with hydrazine hydrate and a suitable aldehyde to form the indazole ring system.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and fluoropyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-(6-chloropyridin-3-yl)-1h-indazole
- 4-Amino-1-(6-bromopyridin-3-yl)-1h-indazole
- 4-Amino-1-(6-methylpyridin-3-yl)-1h-indazole
Uniqueness
4-Amino-1-(6-fluoropyridin-3-yl)-1h-indazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall efficacy compared to its analogs .
Eigenschaften
Molekularformel |
C12H9FN4 |
|---|---|
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
1-(6-fluoropyridin-3-yl)indazol-4-amine |
InChI |
InChI=1S/C12H9FN4/c13-12-5-4-8(6-15-12)17-11-3-1-2-10(14)9(11)7-16-17/h1-7H,14H2 |
InChI-Schlüssel |
XNABGWFRLRBBSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NN(C2=C1)C3=CN=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


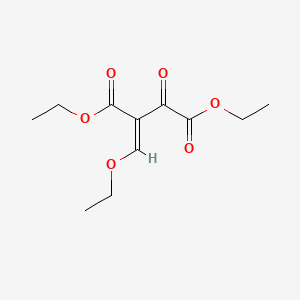
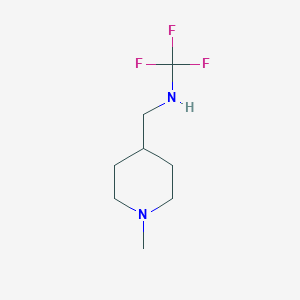
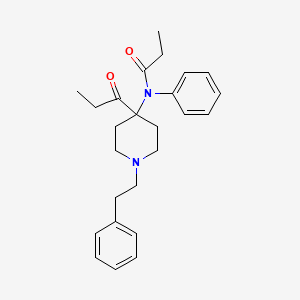
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
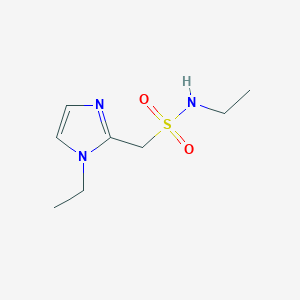
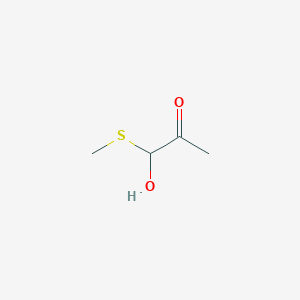
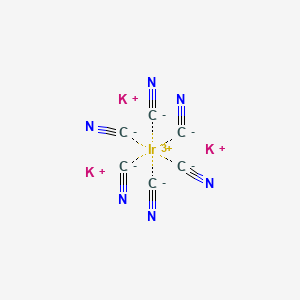
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
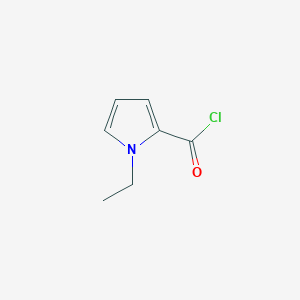
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)

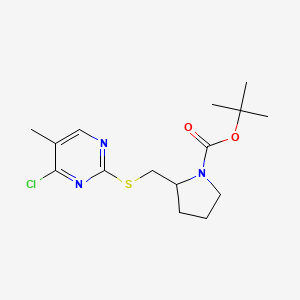
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
